molecular formula C9H18N2O B3018558 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one CAS No. 1423117-17-2

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B3018558
CAS No.: 1423117-17-2
M. Wt: 170.256
InChI Key: MADRMDMNNOMONO-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one (CAS 1423028-17-4) is a piperidine derivative with a molecular formula of C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . Structurally, it features a piperidine ring substituted with an amino group at position 4 and an ethyl group at position 3, with an acetyl group attached to the nitrogen at position 1. This compound is typically isolated as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-8-6-11(7(2)12)5-4-9(8)10/h8-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRMDMNNOMONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-ethylpiperidine and ethanone derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .

Comparison with Similar Compounds

1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6)

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Structural Differences: Contains two acetyl groups at positions 1 and 4 of the piperidine ring, lacking the amino and ethyl substituents present in the main compound.
  • Implications: Reduced polarity compared to the amino-substituted derivative, leading to lower solubility in polar solvents.

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride (CAS 1909319-76-1)

  • Molecular Formula : C₁₂H₂₅Cl₂N₃O
  • Molecular Weight : 298.26 g/mol
  • Structural Differences: Features a piperidine-4-ylamino group at position 4 of a second piperidine ring, creating a bicyclic system.
  • Implications: The dihydrochloride salt form increases aqueous solubility compared to the free base. The additional amino group and bicyclic structure may enhance binding affinity to biological targets, such as G-protein-coupled receptors .

1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one (CAS 6042-0059)

  • Molecular Formula: C₂₀H₂₃NO
  • Molecular Weight : 293.41 g/mol
  • Structural Differences : Contains a carbazole moiety substituted with a hexyl chain and an acetyl group, diverging significantly from the piperidine backbone.
  • Implications :
    • The aromatic carbazole system imparts fluorescence properties, making it suitable for materials science applications.
    • Higher logP (5.913) indicates greater lipophilicity, which could limit bioavailability in pharmaceutical contexts .

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one (CAS 1807939-81-6)

  • Molecular Formula : C₁₁H₁₀BrFO
  • Molecular Weight : 261.10 g/mol
  • Structural Differences : Incorporates a cyclopropane ring and halogenated aryl group, unlike the piperidine core.
  • Implications: The bromo and fluoro substituents may enhance metabolic stability and binding to hydrophobic enzyme pockets.

Research Implications

  • Medicinal Chemistry: The amino and ethyl groups in the main compound may enhance interactions with histamine H₃ receptors, similar to ligands described in multitarget studies .
  • Materials Science : Carbazole-based analogues demonstrate utility in optoelectronic devices due to their extended π-systems .

Biological Activity

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an amino group and an ethanone moiety. The general structure can be represented as follows:

C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}

Synthesis typically involves the alkylation of piperidine derivatives followed by amination processes, which have been documented in various studies focusing on similar piperidine compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). For instance, studies on related piperazine derivatives have demonstrated significant antiviral properties, suggesting potential for this compound in viral infections .
  • Antibacterial and Antifungal Properties : Piperidine derivatives are often evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary findings indicate that modifications on the piperidine structure can enhance these properties .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes, similar to other piperidine-based antiviral agents.
  • Disruption of Bacterial Cell Wall Synthesis : Analogous compounds have been shown to inhibit enzymes critical for bacterial cell wall formation, leading to cell lysis.
  • Interaction with Receptors : The amino group may facilitate binding to specific receptors or enzymes involved in disease pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antiviral Activity

In a study evaluating the antiviral potential of various piperidine derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 50 to 100 µM against HIV . This suggests that this compound could possess comparable efficacy.

Case Study 2: Antibacterial Efficacy

Research into the antibacterial properties of piperazine derivatives indicated that modifications at the para position significantly enhanced activity against Pseudomonas aeruginosa, with some compounds achieving MIC values as low as 10 µg/mL . This highlights the potential for structural optimization in developing more effective derivatives of this compound.

Research Findings Summary

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition against HIV
AntibacterialEffective against Staphylococcus
AntifungalModerate activity noted

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